

# Disperse blue 291G spectroscopic analysis and data

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## Compound of Interest

Compound Name: Disperse blue 291G

Cat. No.: B1345536

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An In-depth Technical Guide to the Spectroscopic Analysis of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Disperse Blue 291 is a monoazo dye utilized in the textile industry. Its chemical structure, N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide, makes it a subject of interest for analytical characterization and toxicological studies. Recent research has identified it as an aryl hydrocarbon receptor (AhR) agonist, highlighting the need for comprehensive analytical data for risk assessment and further investigation.<sup>[1]</sup> This guide provides a summary of available and predicted spectroscopic data for Disperse Blue 291 and outlines detailed experimental protocols for its analysis using UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry.

## Chemical and Physical Properties

Disperse Blue 291 is characterized by the following properties:

Property	Value	Source
IUPAC Name	N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide	[2]
CAS Number	56548-64-2	[3]
Molecular Formula	C <sub>19</sub> H <sub>21</sub> BrN <sub>6</sub> O <sub>6</sub>	[2][3]
Molecular Weight	509.3 g/mol	[2]
Monoisotopic Mass	508.0706 Da	[2][4]
Class	Monoazo Dye	[5]

## Spectroscopic Analysis and Data

### UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of Disperse Blue 291 in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) is a key identifier for this colored compound.

Quantitative Data:

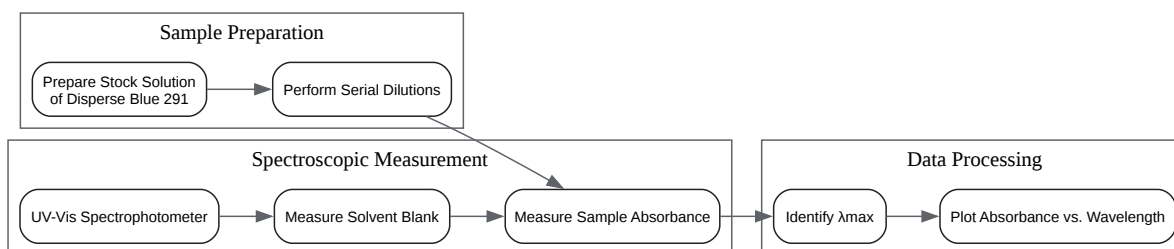
Parameter	Value	Solvent
$\lambda_{\text{max}}$	616 nm	Not Specified

(Data sourced from a study on the potential of textile-dye extracts as sensitizers in dye-sensitized solar cells)[6]

#### Experimental Protocol: UV-Vis Spectroscopic Analysis

- Solution Preparation:** Prepare a stock solution of Disperse Blue 291 in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) of known concentration. Subsequently, prepare a series of dilutions to determine the molar absorptivity.

- Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer.
- Spectral Acquisition: Scan the sample across a wavelength range of 200-800 nm to obtain the full absorption spectrum and identify the  $\lambda_{\text{max}}$ .



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## UV-Vis Spectroscopy Experimental Workflow

# Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Disperse Blue 291 molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of its chemical bonds.

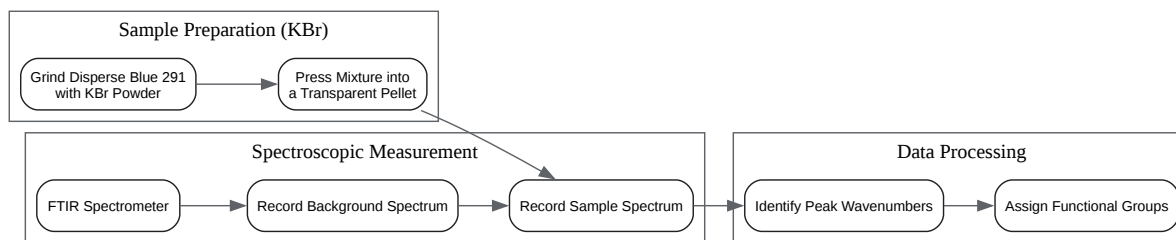
## Quantitative Data:

Specific experimental FTIR data for pure Disperse Blue 291 is not readily available in the public domain. However, based on its chemical structure, the following characteristic peaks are expected:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3300-3500	N-H (Amide)	Stretching
~2850-2960	C-H (Alkyl)	Stretching
~1650-1680	C=O (Amide)	Stretching
~1590-1620	N=N (Azo)	Stretching
~1500-1550 & ~1300-1350	N-O (Nitro)	Asymmetric & Symmetric Stretching
~1200-1300	C-N (Aromatic Amine)	Stretching
~1000-1250	C-O (Ether)	Stretching
~550-750	C-Br	Stretching

#### Experimental Protocol: FTIR Spectroscopic Analysis (KBr Pellet Method)

- **Sample Preparation:** Mix approximately 1-2 mg of finely ground Disperse Blue 291 powder with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- **Pellet Formation:** Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- **Background Measurement:** Place an empty sample holder or a pure KBr pellet in the FTIR spectrometer and record the background spectrum.
- **Sample Measurement:** Mount the sample pellet in the sample holder of the spectrometer.
- **Spectral Acquisition:** Acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.



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## FTIR Spectroscopy Experimental Workflow

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the Disperse Blue 291 molecule by observing the magnetic properties of its atomic nuclei, primarily  $^1\text{H}$  (proton) and  $^{13}\text{C}$ .

## Quantitative Data:

Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for Disperse Blue 291 are not readily available in the public domain. The tables below provide a template for the expected chemical shifts based on the molecular structure.

## $^1\text{H}$ NMR (Predicted):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.5-9.0	d	1H	Aromatic H (ortho to NO <sub>2</sub> )
~8.0-8.5	d	1H	Aromatic H (para to NO <sub>2</sub> )
~7.0-8.0	m	2H	Aromatic H
~3.5-4.0	q	4H	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
~3.8-4.0	s	3H	-OCH <sub>3</sub>
~2.0-2.5	s	3H	-C(O)CH <sub>3</sub>
~1.0-1.5	t	6H	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>

<sup>13</sup>C NMR (Predicted):

Chemical Shift ( $\delta$ , ppm)	Assignment
~165-175	C=O (Amide)
~110-160	Aromatic C
~40-50	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
~55-65	-OCH <sub>3</sub>
~20-30	-C(O)CH <sub>3</sub>
~10-15	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>

#### Experimental Protocol: NMR Spectroscopic Analysis

- **Sample Preparation:** Dissolve 5-10 mg of Disperse Blue 291 in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- **Tuning and Shimming:** Tune the probe to the appropriate frequencies for  $^1\text{H}$  or  $^{13}\text{C}$  and shim the magnetic field to achieve homogeneity.
- **Spectral Acquisition:** Acquire the  $^1\text{H}$  spectrum, followed by the  $^{13}\text{C}$  spectrum. Standard pulse sequences are typically used.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the  $^1\text{H}$  spectrum and assign the chemical shifts in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding nuclei in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Disperse Blue 291. High-resolution mass spectrometry can confirm the molecular formula, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Quantitative Data (Predicted):

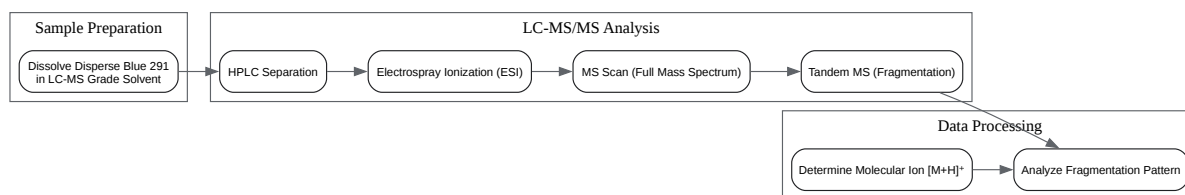
Adduct	m/z
$[\text{M}+\text{H}]^+$	509.07788
$[\text{M}+\text{Na}]^+$	531.05982
$[\text{M}-\text{H}]^-$	507.06332
$[\text{M}]^+$	508.07005

(Predicted data from PubChemLite)[[4](#)]

Experimental Protocol: Mass Spectrometric Analysis (LC-MS)

- **Sample Preparation:** Prepare a dilute solution of Disperse Blue 291 in a solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol or acetonitrile).

- **Liquid Chromatography (LC) Separation:** Inject the sample into an HPLC system coupled to the mass spectrometer. Use a suitable column (e.g., C18) and mobile phase gradient to separate the analyte from any impurities.
- **Ionization:** Utilize an appropriate ionization source, such as Electrospray Ionization (ESI), to generate ions of the analyte.
- **Mass Analysis:** Analyze the ions in the mass spectrometer to obtain the mass-to-charge ratio ( $m/z$ ) of the molecular ion.
- **Fragmentation (MS/MS):** For structural elucidation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze these fragments to determine the fragmentation pattern.



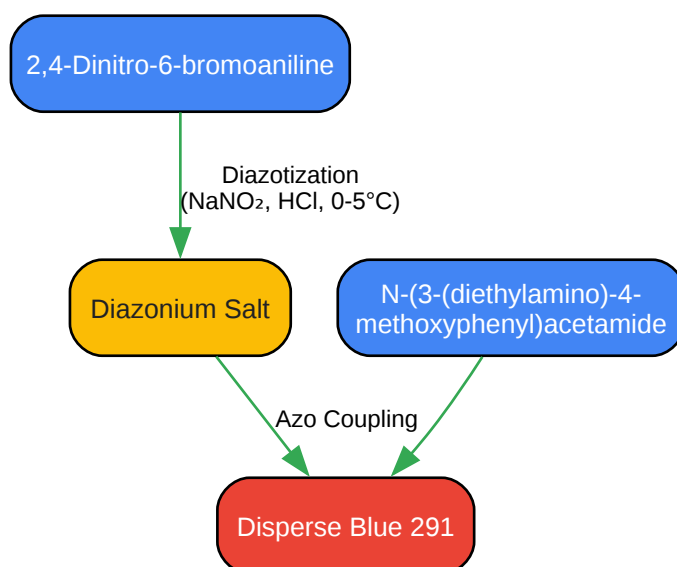
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## Mass Spectrometry (LC-MS/MS) Experimental Workflow

# Logical Relationships and Pathways

The synthesis of Disperse Blue 291 involves a two-step process: diazotization followed by an azo coupling reaction.





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### Synthesis Pathway of Disperse Blue 291

## Conclusion

This technical guide summarizes the available spectroscopic data and provides standardized protocols for the analysis of Disperse Blue 291. While a complete set of experimental spectra is not publicly available, the provided data and predicted values offer a strong foundation for researchers in the fields of analytical chemistry, toxicology, and drug development to identify and characterize this compound. The outlined experimental workflows provide a clear methodology for obtaining comprehensive spectroscopic data.

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## References

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